N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound is a heterocyclic organic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core modified with a thioether-linked cyclohexylamino group and a 4-methylbenzamide side chain. Key structural elements include:
- Triazolopyridazine core: A fused bicyclic system known for its electron-deficient aromaticity, often associated with kinase inhibition and anticancer activity .
- Thioether linkage: Enhances metabolic stability compared to ethers or esters, as sulfur atoms resist enzymatic cleavage .
- 4-Methylbenzamide moiety: A common pharmacophore in small-molecule drugs, contributing to π-π stacking interactions with hydrophobic protein pockets .
Properties
IUPAC Name |
N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c1-16-7-9-17(10-8-16)23(31)24-14-13-20-27-26-19-11-12-22(28-29(19)20)32-15-21(30)25-18-5-3-2-4-6-18/h7-12,18H,2-6,13-15H2,1H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZZEWKSRHYYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents to form the triazole ring, followed by further reactions to introduce the pyridazine moiety.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the intermediate with 4-methylbenzoic acid or its derivatives using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound lies in its anticancer properties . Research indicates that compounds with similar structures have been developed as anti-neoplastic agents. For instance, the compound has shown potential in inhibiting specific cancer cell lines by targeting pathways involved in cell proliferation and survival.
Case Study: Inhibition of RET Kinase
A related study demonstrated that benzamide derivatives can effectively inhibit RET kinase activity, which is crucial in various cancers. The findings suggest that compounds like N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide may serve as promising lead compounds for further development as RET inhibitors .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Targeting Kinases | Inhibits kinase activity responsible for cell signaling pathways |
| Inducing Apoptosis | Promotes programmed cell death in malignant cells |
| Cell Cycle Arrest | Halts cell division at specific checkpoints |
Anti-inflammatory Applications
In addition to its anticancer potential, this compound may exhibit anti-inflammatory properties. Compounds with similar functional groups have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes.
Case Study: COX Inhibition
Research has shown that certain benzamide derivatives can selectively inhibit COX-2 over COX-1, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential dual application for this compound in both cancer therapy and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Key Differences :
- The target compound’s triazolopyridazine core is more electron-deficient than benzooxazinones or thiazoles, which may require harsher reaction conditions (e.g., elevated temperatures or stronger bases) .
Physicochemical and Bioactive Properties
Hypothetical data for comparison (derived from structural analogs):
Key Observations :
Pharmacological Potential
- highlights ferroptosis-inducing compounds (FINs) in oral cancer, where sulfur-containing heterocycles like the target compound may disrupt redox homeostasis .
- Antimicrobial Activity : Thiazole and pyridazine derivatives in exhibit broad-spectrum activity, suggesting the target compound could be optimized for resistant pathogens .
Biological Activity
N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazinones. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.5 g/mol. The structure features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O2S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 872994-16-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a similar triazolo-pyridazine structure have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in malignant cells while sparing normal cells, suggesting a selective targeting mechanism .
In one study, derivatives of triazolopyridazine were tested against human lung cancer (A549) and breast cancer (MCF7) cell lines. The results showed that specific modifications at the 6-position of the triazole ring significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values in the low micromolar range against A549 cells .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may inhibit the activity of certain kinases involved in tumor growth. In vitro assays have shown that they can effectively block RET kinase activity, which is crucial for cancer cell survival in certain types of tumors .
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Antioxidant assays demonstrated that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant as oxidative stress is a contributing factor in cancer progression and other diseases .
Case Studies
- Case Study on Lung Cancer : A series of synthesized triazolopyridazine derivatives were evaluated for their cytotoxic effects on A549 cells. The study found that modifications at the 6-position enhanced selectivity towards malignant cells over normal fibroblasts.
- Antioxidant Evaluation : In a comparative study involving various derivatives of triazolopyridazines, it was found that specific substitutions led to increased radical scavenging activities, indicating potential therapeutic applications in oxidative stress-related conditions.
Q & A
Q. How do researchers validate mechanistic hypotheses for unexpected byproduct formation?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace byproduct origins via NMR.
- Kinetic Studies : Monitor intermediate accumulation (e.g., via in situ IR) under varying temperatures.
- X-ray Crystallography : Resolve byproduct structures to confirm regioisomeric configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
